molecular formula C8H12O4 B3048084 2,2,5,5-Tetramethyl-1,3-dioxane-4,6-dione CAS No. 15568-97-5

2,2,5,5-Tetramethyl-1,3-dioxane-4,6-dione

Cat. No.: B3048084
CAS No.: 15568-97-5
M. Wt: 172.18 g/mol
InChI Key: YIAOLYVBBMEBIJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,2,5,5-Tetramethyl-1,3-dioxane-4,6-dione is an organic compound with the molecular formula C8H12O4. It is a heterocyclic compound featuring a dioxane ring substituted with four methyl groups. This compound is known for its stability and unique reactivity, making it a valuable intermediate in various chemical syntheses .

Mechanism of Action

Mode of Action

It has been used for trapping the adduct formed during the reaction between alkyl isocyanides and dialkyl acetylenedicarboxylates . This suggests that it may interact with its targets through covalent bonding, leading to changes in the targets’ structure and function.

Biochemical Pathways

Its use in trapping adducts suggests that it may be involved in reactions related to alkyl isocyanides and dialkyl acetylenedicarboxylates . The downstream effects of these interactions would depend on the specific roles of these compounds in cellular processes.

Result of Action

Its role in trapping adducts suggests that it may alter the structure and function of its targets, potentially leading to changes in cellular processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

2,2,5,5-Tetramethyl-1,3-dioxane-4,6-dione can be synthesized through the reaction of acetone with malonic acid in the presence of a strong acid catalyst. The reaction typically involves heating the mixture under reflux conditions to facilitate the formation of the dioxane ring .

Industrial Production Methods

In industrial settings, the production of this compound often involves continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature and pH are crucial for efficient production .

Chemical Reactions Analysis

Types of Reactions

2,2,5,5-Tetramethyl-1,3-dioxane-4,6-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

2,2,5,5-Tetramethyl-1,3-dioxane-4,6-dione has a wide range of applications in scientific research:

Comparison with Similar Compounds

Properties

IUPAC Name

2,2,5,5-tetramethyl-1,3-dioxane-4,6-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O4/c1-7(2)5(9)11-8(3,4)12-6(7)10/h1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIAOLYVBBMEBIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(=O)OC(OC1=O)(C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00327567
Record name NSC666539
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00327567
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15568-97-5
Record name NSC666539
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00327567
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of Meldrum's acid (5.52 g, 38.3 mmol), potassium carbonate (26.5 g, 191 mmol) and methyl iodide (7.15 mL, 115 mmol) in acetonitrile (75 mL) was heated at 75° C. in a sealed tube for 7 hrs. The mixture was cooled to room temperature, diluted with dichloromethane (300 mL), filtered and the filtrate evaporated to dryness in vacuo. Ethyl acetate (75 mL), hexanes (75 mL) and water (50 mL) were added and phases were separated. The organic layer was washed with 10% aqueous solution of sodium thiosulfate (50 mL) and water (50 mL); dried over anhydrous magnesium sulfate and solvent removed in vacuo to give 2,2,5,5-tetramethyl-[1,3]dioxane-4,6-dione as white solid.
Quantity
5.52 g
Type
reactant
Reaction Step One
Quantity
26.5 g
Type
reactant
Reaction Step One
Quantity
7.15 mL
Type
reactant
Reaction Step One
Quantity
75 mL
Type
solvent
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
2,2,5,5-Tetramethyl-1,3-dioxane-4,6-dione
Reactant of Route 2
Reactant of Route 2
2,2,5,5-Tetramethyl-1,3-dioxane-4,6-dione
Reactant of Route 3
Reactant of Route 3
2,2,5,5-Tetramethyl-1,3-dioxane-4,6-dione
Reactant of Route 4
2,2,5,5-Tetramethyl-1,3-dioxane-4,6-dione
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
2,2,5,5-Tetramethyl-1,3-dioxane-4,6-dione
Reactant of Route 6
2,2,5,5-Tetramethyl-1,3-dioxane-4,6-dione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.